3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside
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Overview
Description
Foliumin, chemically known as (22S,23R,25R)-3β,15α,23-Trihydroxyspirost-5-ene-26-one 3-O-[α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside], is a steroid glycoside derived from the plant Solanum amygelalifolium. It is a member of the spirostane family, which is known for its diverse biological activities. Foliumin has garnered significant interest due to its potential therapeutic applications and unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Foliumin involves several steps, starting from the extraction of the precursor compounds from Solanum amygelalifolium. The key steps include:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol to obtain a crude extract.
Isolation: The crude extract is then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography to isolate Foliumin.
Chemical Modification: The isolated compound undergoes chemical modifications, including hydroxylation and glycosylation, to achieve the final structure of Foliumin.
Industrial Production Methods: Industrial production of Foliumin follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and large extraction units to process significant quantities of plant material.
Purification: Employing advanced chromatographic techniques to ensure high purity and yield.
Quality Control: Implementing stringent quality control measures to ensure consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Foliumin undergoes various chemical reactions, including:
Oxidation: Foliumin can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert Foliumin into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the Foliumin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of Foliumin .
Scientific Research Applications
Foliumin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other steroid glycosides and as a model compound for studying glycosylation reactions.
Biology: Investigated for its role in cell signaling pathways and its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, cancer, and cardiovascular diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Foliumin exerts its effects through several molecular targets and pathways:
Molecular Targets: Foliumin interacts with specific receptors and enzymes involved in cell signaling pathways, such as steroid hormone receptors and kinases.
Pathways Involved: It modulates pathways related to inflammation, apoptosis, and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Foliumin is unique among steroid glycosides due to its specific structural features and biological activities. Similar compounds include:
Stigmastanes: Known for their anti-inflammatory and anticancer properties.
Furostanes: Recognized for their role in enhancing physical performance and muscle strength.
Spirtostanes: Studied for their potential in treating metabolic disorders.
Foliumin stands out due to its distinct glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its unique biological activities and therapeutic potential .
Properties
Molecular Formula |
C39H60O15 |
---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
(1R,2S,3R,3'R,4R,5'R,8R,9S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,6'-oxane]-2'-one |
InChI |
InChI=1S/C39H60O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h6,15-17,19-33,35-36,40-47H,7-14H2,1-5H3/t15-,16?,17+,19+,20-,21+,22-,23-,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1 |
InChI Key |
HOMLVLVMIWTMDJ-KEWWQESDSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2(C([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O |
Canonical SMILES |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
Origin of Product |
United States |
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